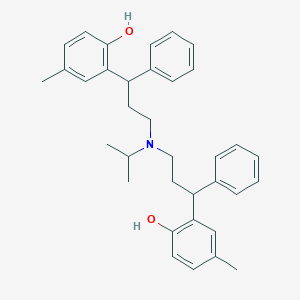

Tolterodine Dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-[[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJNATACTARGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435181 | |

| Record name | AGN-PC-009PVJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854306-72-2 | |

| Record name | AGN-PC-009PVJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potential Biological Activity of Tolterodine Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known biological activity of Tolterodine, detailed experimental protocols to assess the potential activity of Tolterodine Dimer, and a framework for interpreting potential findings.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2,2'-[[(1-Methylethyl)imino]bis(1-phenyl-3,1-propanediyl)]bis[4-methylphenol] | [4] |

| CAS Number | 854306-72-2 | [4] |

| Molecular Formula | C35H41NO2 | |

| Molecular Weight | 507.71 g/mol |

Known Biological Activity of Tolterodine (Parent Compound)

Tolterodine functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable functional selectivity for the urinary bladder over the salivary glands in vivo. This selectivity is not attributed to a high affinity for a specific muscarinic receptor subtype but rather to a tissue-specific effect. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors with negligible activity at other neurotransmitter receptors or calcium channels.

Muscarinic Receptor Binding Affinities of Tolterodine

The following table summarizes the reported binding affinities (Ki values) of Tolterodine for various muscarinic receptor subtypes.

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) |

| M1 | Human (expressed in CHO cells) | [3H]-NMS | 1.1 |

| M2 | Human (expressed in CHO cells) | [3H]-NMS | 0.9 |

| M3 | Human (expressed in CHO cells) | [3H]-NMS | 1.2 |

| M4 | Human (expressed in CHO cells) | [3H]-NMS | 1.0 |

| M5 | Human (expressed in CHO cells) | [3H]-NMS | 1.4 |

Data compiled from various sources and are approximate values.

Hypothetical Biological Activity of this compound

Given its structure, which incorporates two tolterodine-like moieties, it is plausible that this compound may also exhibit antagonist activity at muscarinic receptors. The presence of two pharmacophores could theoretically lead to a variety of binding modes, including the possibility of binding to two receptor sites simultaneously, which might influence its potency and selectivity profile compared to the monomeric parent compound. However, without experimental data, this remains speculative.

Experimental Protocols for Determining Biological Activity

To elucidate the potential biological activity of this compound, a series of in vitro assays can be employed. The following protocols are standard methods for characterizing muscarinic receptor antagonists.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

This compound (test compound).

-

Atropine or another known muscarinic antagonist (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well microplate, combine the cell membrane preparation, varying concentrations of this compound (or positive control), and a fixed concentration of [3H]-NMS in the assay buffer.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the functional response of a receptor to an agonist, such as the mobilization of intracellular calcium.

Objective: To determine the functional potency (IC50) of this compound as an antagonist of muscarinic receptor-mediated signaling.

Materials:

-

Cells expressing a specific human muscarinic receptor subtype (e.g., M3) coupled to a calcium signaling pathway.

-

Carbachol or another muscarinic agonist.

-

This compound (test compound).

-

Atropine (positive control).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound or the positive control.

-

Agonist Stimulation: Place the plate in the fluorescent plate reader and inject a fixed concentration of the muscarinic agonist (e.g., carbachol) into each well.

-

Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization (IC50 value).

Visualizations

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for a Stability-Indicating HPLC Method for Tolterodine Tartrate

Introduction

Tolterodine tartrate is a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence and other symptoms associated with an overactive bladder. To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to employ analytical methods capable of detecting any degradation of the active pharmaceutical ingredient (API). A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or excipients. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Tolterodine Tartrate in pharmaceutical dosage forms, based on established and validated methodologies.

Chromatographic Conditions

A robust stability-indicating HPLC method for Tolterodine Tartrate has been developed and validated. The following table summarizes a set of typical chromatographic conditions.

| Parameter | Recommended Conditions |

| Stationary Phase | Inertsil C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 3.85 g/L Ammonium Acetate in water, pH adjusted to 4.5 with Glacial Acetic Acid |

| Mobile Phase B | Acetonitrile (100% v/v) |

| Gradient | A gradient program can be optimized for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 290 nm |

| Column Temperature |

Application Note: Utilizing Tolterodine Dimer as a Reference Standard in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. During the synthesis and storage of Tolterodine, various impurities can form, one of which is the Tolterodine Dimer. Regulatory bodies worldwide mandate the identification and quantification of such impurities to ensure the safety and efficacy of pharmaceutical products. The use of a well-characterized reference standard for these impurities is crucial for accurate analytical method development and validation. This application note provides detailed protocols and data for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based assays.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2,2'-((isopropylazanediyl)bis(1-phenylpropane-3,1-diyl))bis(4-methylphenol) |

| CAS Number | 854306-72-2 |

| Molecular Formula | C35H41NO2 |

| Molecular Weight | 507.71 g/mol |

Quantitative Data for this compound Reference Standard

The following table summarizes the key quantitative parameters for the analysis of this compound using a validated stability-indicating HPLC method.[1]

| Parameter | Method | Result |

| Linearity Range | HPLC-UV | 5-15 µg/mL |

| Correlation Coefficient (r²) | HPLC-UV | 0.999 |

| Limit of Detection (LOD) | HPLC-UV | 1 µg/mL |

| Limit of Quantification (LOQ) | HPLC-UV | 5 µg/mL |

| Retention Time (RT) | HPLC | Approximately 37.8 min |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound in the presence of Tolterodine and other related substances.

a. Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1100/1200 series or equivalent with UV/PDA detector |

| Column | Inertsil C18 (250 x 4.6mm), 5µm |

| Mobile Phase A | Buffer: 3.85 g Ammonium acetate in 1 L of water, pH adjusted to 4.5 with Glacial acetic acid |

| Mobile Phase B | Acetonitrile (100% v/v) |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 40 | |

| 45 | |

| 50 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 220 nm[2] |

| Injection Volume | 10 µL |

| Diluent | Water and Acetonitrile in the ratio of (30:70) %v/v |

b. Preparation of Standard Solutions:

-

This compound Stock Solution (250 µg/mL): Accurately weigh 5 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and make up to the mark with diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linearity range (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL).

c. Sample Preparation:

The sample preparation will depend on the matrix (e.g., bulk drug, formulation). A generic procedure for a drug product is outlined below:

-

Weigh and transfer a quantity of the powdered drug product equivalent to 20 mg of Tolterodine into a 20 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve.

-

Make up the volume to 20 mL with the diluent and mix well.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm nylon filter before injection.

d. System Suitability:

Inject the standard solution (e.g., 10 µg/mL) six times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%. The tailing factor for the this compound peak should be less than 2.0. The resolution between this compound and any adjacent peaks should be greater than 1.5.

e. Analysis and Calculation:

Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph. Record the peak areas. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Identification and Confirmation

This protocol provides a general procedure for the identification and confirmation of this compound using LC-MS/MS.

a. Instrumentation and Conditions:

| Parameter | Specification |

| LC System | Waters Acquity UPLC or equivalent |

| MS System | Triple quadrupole mass spectrometer (e.g., PE Sciex Model: API 3000) with an electrospray ionization (ESI) source[3] |

| Column | ACE C18 (250 × 4.6 mm, 5 µm)[3] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | +5000 V[3] |

| Collision Energy | Ramping from 30-60 volts |

| MRM Transition | Precursor Ion (m/z) |

| 508.7 (M+H)+ |

b. Solution Preparation:

Prepare a dilute solution of the this compound reference standard (e.g., 1 µg/mL) in a mixture of water and methanol (50:50 v/v).

c. Analysis:

Infuse the standard solution directly into the mass spectrometer to optimize the MS parameters and identify the characteristic precursor and product ions for Multiple Reaction Monitoring (MRM). Once the MRM transition is established, inject the prepared sample solution into the LC-MS/MS system to confirm the presence and identity of the this compound based on its retention time and specific mass transition.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Tolterodine has been shown to be susceptible to degradation under basic, oxidative, and thermal conditions. When using this compound as a reference standard in such studies, it is crucial to ensure that the degradation products of the active pharmaceutical ingredient (API) do not co-elute with the dimer peak.

Protocol for Basic Hydrolysis:

-

Prepare a sample solution as described in the HPLC protocol.

-

Add 1N NaOH to the solution and heat at 80°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 1N HCl.

-

Analyze the stressed sample using the validated HPLC method to assess the resolution between the this compound peak and any degradation products.

Visualizations

Caption: Experimental workflow for the use of this compound reference standard.

Caption: Simplified signaling pathway of Tolterodine's mechanism of action.

References

- 1. pharmainfo.in [pharmainfo.in]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation of Tolterodine Diastereomers

Introduction

Tolterodine, a competitive muscarinic receptor antagonist, is a chiral compound marketed as the (R)-enantiomer for the treatment of urinary urge incontinence. The stereoisomeric purity of the active pharmaceutical ingredient (API) is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the separation and quantification of Tolterodine diastereomers are essential in drug development and quality control. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of Tolterodine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for the separation of Tolterodine diastereomers.

Table 1: Chromatographic Conditions and Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Chiral pack IA | Chiralcel OD-H | Chiralpak AD-H |

| Column Dimensions | - | 250 mm x 4.6 mm | 250 mm x 4.6 mm |

| Mobile Phase | n-hexane: 2-propanol: triethylamine: trifluoroacetic acid (91:9:0.2:0.1 v/v)[1] | n-hexane: isopropyl alcohol (980:20 v/v) with 1 ml diethylamine and 0.6 ml trifluoroacetic acid[2][3][4] | n-hexane: isopropyl alcohol (85:15 v/v) with 0.075% triethylamine (TEA) and 0.05% trifluoroacetic acid (TFA)[5] |

| Flow Rate | 1.1 mL/min | 0.5 mL/min | 0.5 mL/min |

| Detection Wavelength | 284 nm | - | 283 nm |

| Column Temperature | 30 °C | Room Temperature | Room Temperature |

| Resolution (Rs) | 2.9 (between S- and R-tolterodine) | > 2.5 | - |

Table 2: Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (S-isomer) | 0.1 to 10 µg/mL | - | 0.05 to 1 µg/mL |

| Correlation Coefficient (r²) | 0.999 | - | - |

| LOD (S-isomer) | 0.11 µg/mL | 0.1 µg/mL | 0.75 ng (S/N = 3) |

| LOQ (S-isomer) | 0.34 µg/mL | - | 0.05 µg/mL |

| Recovery (S-isomer) | 97.30 to 101.59 % | - | 98.2 to 104.8 % |

| Precision (%RSD) | < 0.8 % | - | < 2% (within-day and between-day) |

Experimental Protocols

Protocol 1: Chiral Separation using Chiral Pack IA Column

This protocol is based on the method developed for the quantification of S-tolterodine tartrate as a chiral impurity in R-tolterodine tartrate.

1. Materials and Reagents:

-

(R)-Tolterodine Tartrate and (S)-Tolterodine Tartrate reference standards

-

n-Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

Methanol (HPLC grade) for sample preparation

-

Water (HPLC grade)

2. Chromatographic System:

-

HPLC system with a UV detector

-

Column: Chiral pack IA

3. Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-hexane, 2-propanol, triethylamine, and trifluoroacetic acid in the ratio of 91:9:0.2:0.1 (v/v/v/v).

-

Degas the mobile phase prior to use.

4. Standard Solution Preparation:

-

Stock Solution (10 mg/mL): Accurately weigh and dissolve an appropriate amount of (R)-Tolterodine Tartrate and (S)-Tolterodine Tartrate standards in methanol.

-

System Suitability Solution (100 µg/mL): Dilute the stock solution with the mobile phase to achieve a final concentration of 100 µg/mL for both enantiomers.

-

S-isomer Standard Solution (5 µg/mL): Further dilute the S-tolterodine tartrate stock solution with the mobile phase to achieve a concentration of 5 µg/mL.

5. Sample Preparation (for Tablets):

-

Weigh and crush twenty tablets to a fine powder.

-

Transfer an amount of powder equivalent to 10 mg of R-tolterodine tartrate into a 10 mL volumetric flask.

-

Add methanol to dissolve and extract the drug, sonicate for 15 minutes to ensure complete extraction.

-

Dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm nylon filter. This results in a solution with a concentration of 1.0 mg/mL of R-tolterodine tartrate.

6. Chromatographic Conditions:

-

Flow Rate: 1.1 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 284 nm

-

Injection Volume: 20 µL

7. System Suitability:

-

Inject the system suitability solution. The resolution between the S- and R-tolterodine peaks should be greater than 2.5.

8. Analysis:

-

Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Quantify the amount of the S-isomer in the sample by comparing its peak area to that of the S-isomer standard.

Protocol 2: Chiral Separation using Chiralcel OD-H Column

This protocol provides an alternative method for the enantiomeric separation of Tolterodine.

1. Materials and Reagents:

-

(R)-Tolterodine Tartrate and (S)-Tolterodine Tartrate reference standards

-

n-Hexane (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Diethylamine (DEA)

-

Trifluoroacetic acid (TFA)

-

2N NaOH for sample preparation

-

Sodium sulfate (anhydrous)

2. Chromatographic System:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Column: Chiralcel OD-H (250 mm x 4.6 mm)

3. Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a ratio of 980:20 (v/v).

-

To this mixture, add 1 mL of diethylamine and 0.6 mL of trifluoroacetic acid per liter of the mobile phase.

-

Degas the mobile phase before use.

4. Sample Preparation:

-

Dissolve 50 mg of R-tolterodine tartrate in 25 mL of water.

-

Basify the solution with 2N NaOH and transfer it to a separating funnel.

-

Extract the solution with hexane and wash the organic layer twice with water.

-

Dry the hexane extract over anhydrous sodium sulfate before injection. This procedure is necessary due to the poor solubility of tolterodine tartrate in the mobile phase.

5. Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: Room Temperature

-

Detection: UV detector (wavelength not specified in the abstract, a PDA detector can be used to monitor at an appropriate wavelength, e.g., 283-285 nm).

-

Injection Volume: Not specified, typically 10-20 µL.

6. Analysis:

-

Inject the prepared sample solution into the chromatograph.

-

The method is capable of detecting the S-isomer up to 0.1 µg/mL.

Visualizations

Caption: General experimental workflow for HPLC analysis.

Caption: Logical relationship for chiral separation.

References

- 1. asianpubs.org [asianpubs.org]

- 2. A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scholars@Duke publication: A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. [scholars.duke.edu]

- 5. An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Tolterodine Impurities in Bulk Drug

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, validated analytical protocol for the quantitative determination of process-related and degradation impurities in Tolterodine bulk drug substance. This document outlines the necessary reagents, equipment, and a step-by-step procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] The quality and safety of the bulk drug are ensured by controlling the levels of impurities, which can originate from the manufacturing process or degradation of the drug substance over time.[2][3] International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in new drug substances.[1] This application note describes a robust, stability-indicating HPLC method for the separation and quantification of known and unknown impurities in Tolterodine tartrate.

The analytical method detailed herein is designed to be specific, accurate, precise, and linear over a suitable concentration range for the impurities. Forced degradation studies have demonstrated the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products, thus confirming its stability-indicating nature.

Analytical Method Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Tolterodine from its related substances. The separation is achieved on a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The choice of a specific column and mobile phase composition is critical for achieving optimal resolution between the main component and its impurities. Quantification is performed by comparing the peak areas of the impurities in the sample solution to the peak area of a Tolterodine standard solution of a known concentration.

Experimental Protocols

Materials and Reagents

-

Tolterodine Tartrate Reference Standard (USP/EP grade)

-

Tolterodine Tartrate Bulk Drug Sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Orthophosphoric Acid (AR grade)

-

Potassium Dihydrogen Phosphate (AR grade)

-

Ammonium Dihydrogen Orthophosphate (AR grade)

-

Triethylamine (HPLC grade)

-

Hydrochloric Acid (AR grade)

-

Sodium Hydroxide (AR grade)

-

Hydrogen Peroxide (30%, AR grade)

Equipment

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability)

-

pH meter

-

Sonicator

-

Centrifuge

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.45 µm, nylon or PVDF)

Chromatographic Conditions

Multiple HPLC methods have been reported for the analysis of Tolterodine impurities. The following table summarizes two exemplary, validated methods. Method 1 is a general-purpose method, while Method 2 is a UPLC method for enhanced resolution and speed.

| Parameter | Method 1 (HPLC) | Method 2 (UPLC) |

| Column | Symmetry C8 (250 x 4.6 mm, 5 µm) or X-terra C18 (250 x 4.6 mm, 5 µm) | Waters ACQUITY UPLC™ BEH shield RP18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | 0.05 M Potassium Dihydrogen Phosphate buffer |

| Mobile Phase B | Methanol or Acetonitrile | Acetonitrile |

| Gradient/Isocratic | Isocratic (e.g., 90:10 v/v A:B) or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temperature | 35 °C | 30 °C |

| Detection Wavelength | 220 nm or 210 nm | 210 nm |

| Injection Volume | 10 µL or 20 µL | 2 µL |

| Diluent | Water:Acetonitrile (50:50 v/v) | Mobile Phase A:Acetonitrile (50:50 v/v) |

Preparation of Solutions

3.4.1. Diluent Preparation: Mix equal volumes of HPLC grade water and acetonitrile.

3.4.2. Standard Solution Preparation (Example Concentration): Accurately weigh about 25 mg of Tolterodine Tartrate Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution. Further dilute this stock solution to achieve a final concentration of approximately 0.00125 mg/mL (for impurity quantification at 0.5% level relative to a sample concentration of 0.25 mg/mL).

3.4.3. Sample Solution Preparation: Accurately weigh about 25 mg of the Tolterodine Tartrate bulk drug sample into a 100 mL volumetric flask. Dissolve in approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. This yields a nominal concentration of 0.25 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the standard solution five or six times and evaluate the following parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | Not more than 2.0 for the Tolterodine peak. |

| Theoretical Plates (N) | Not less than 2000 for the Tolterodine peak. |

| % RSD of Peak Area | Not more than 2.0% for replicate injections. |

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of Tolterodine and its impurities.

-

Perform system suitability injections.

-

Inject the prepared sample solution into the chromatograph.

-

Record the chromatogram and integrate the peak areas for all impurities.

Calculation

The percentage of each impurity is calculated using the following formula, assuming the response factor of the impurity is 1.0 relative to Tolterodine. If response factors are known, they should be applied.

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Where:

-

Areaimpurity = Peak area of the individual impurity in the sample chromatogram.

-

Areastandard = Average peak area of Tolterodine in the standard solution chromatograms.

-

Concstandard = Concentration of Tolterodine in the standard solution (mg/mL).

-

Concsample = Concentration of Tolterodine in the sample solution (mg/mL).

Data Presentation

Summary of Method Validation Data

The following table summarizes typical validation data for a quantitative HPLC method for Tolterodine impurities.

| Validation Parameter | Result |

| Specificity | No interference from blank or placebo. The method is stability-indicating. |

| Linearity (r2) | > 0.999 for Tolterodine and its impurities. |

| Range | LOQ to 150% of the specification limit for each impurity. |

| Accuracy (% Recovery) | 94.5% to 103.0% for impurities. |

| Precision (% RSD) | < 2.0% for repeatability and intermediate precision. |

| LOD | Typically < 0.01% with respect to the test concentration. |

| LOQ | Typically < 0.03% with respect to the test concentration. |

| Robustness | The method is robust to small, deliberate changes in flow rate, column temperature, and mobile phase composition. |

Known Impurities of Tolterodine

Several process-related and degradation impurities of Tolterodine have been identified and characterized.

| Impurity Name | Structure | Origin |

| 2-(3-amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl tolterodine) | Degradation | Degradation |

| 6-methyl-4-phenylchroman-2-ol | Degradation | Interaction with excipients under heat and humidity. |

| Monoisopropyl Tolterodine | Process-related | Synthetic intermediate. |

| Tolterodine Dimer | Process-related | Process-related. |

| (S)-Tolterodine | Process-related | Enantiomeric impurity. |

Visualizations

Experimental Workflow

Caption: Workflow for Quantitative Impurity Analysis of Tolterodine.

Forced Degradation Study Logic

Caption: Logic Diagram for Forced Degradation Studies.

References

Troubleshooting & Optimization

Resolving co-elution of Tolterodine and its dimer in HPLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Tolterodine and its dimer in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Resolving Co-elution of Tolterodine and its Dimer

Co-elution of Tolterodine and its dimer can compromise the accuracy and reliability of analytical results. The following guide provides a systematic approach to troubleshoot and resolve this issue. The primary goal is to enhance the separation (resolution) between these two compounds by manipulating key chromatographic parameters.

Understanding the Challenge

Tolterodine is a tertiary amine, and its dimer is a significantly larger and likely more hydrophobic molecule. In reversed-phase HPLC, where the stationary phase is non-polar, the dimer is expected to be more strongly retained than the monomer. Co-elution typically arises from suboptimal mobile phase composition, inappropriate column chemistry, or other method parameters.

Initial Assessment

Before modifying the HPLC method, it's crucial to confirm that the co-eluting peak is indeed the Tolterodine dimer. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, can help generate the dimer and other degradation products. Analysis of these stressed samples alongside the primary sample can aid in peak identification. Significant degradation of Tolterodine has been observed under oxidative conditions, as well as in the presence of acid and base, particularly at elevated temperatures.[1][2]

Troubleshooting Workflow

The following workflow provides a step-by-step approach to resolving the co-elution of Tolterodine and its dimer.

Caption: A logical workflow for troubleshooting the co-elution of Tolterodine and its dimer.

Detailed Methodologies

Step 1: Optimize the Mobile Phase

Changes to the mobile phase composition are often the most effective way to improve peak resolution.

-

Adjust the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of both Tolterodine and its dimer. Since the dimer is more hydrophobic, its retention time should increase more significantly, leading to better separation.

-

Modify the Mobile Phase pH: Tolterodine is a basic compound. Adjusting the pH of the mobile phase can alter its degree of ionization and, consequently, its retention time. A lower pH (e.g., 3.0-4.5) will ensure that the amine group is protonated, which can lead to sharper peaks and potentially alter the selectivity between the monomer and the dimer.

-

Change the Buffer System: The type and concentration of the buffer can influence peak shape and selectivity. Commonly used buffers for Tolterodine analysis include ammonium acetate and phosphate buffers. Experimenting with different buffer systems or concentrations can impact the separation.

Step 2: Change Column Chemistry

If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary selectivity.

-

Switch to a C8 Column: A C8 column is less hydrophobic than a C18 column. This will generally result in shorter retention times for both compounds but may alter the selectivity and improve the separation.

-

Utilize a Phenyl Column: A phenyl column offers different selectivity through π-π interactions with the aromatic rings present in both Tolterodine and its dimer. This can be particularly effective in resolving compounds with similar hydrophobicity.

Step 3: Adjust Other Chromatographic Parameters

-

Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

-

Adjust the Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Lowering the temperature generally increases retention and can sometimes improve resolution. Conversely, increasing the temperature can decrease retention and analysis time but may also affect selectivity.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Tolterodine and its related substances. These can serve as a starting point for method development and optimization.

Table 1: HPLC Method Parameters for Tolterodine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | X-terra C18 (250 x 4.6 mm, 5 µm) | Inertsil C18 (250 x 4.6 mm), 5µm | Agilent TC C18 (250 mm x 4.6 mm; 5 μm) |

| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water | 3.85 g Ammonium Acetate in 1 L Water (pH 4.5) | 0.1% Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |

| Composition | Acetonitrile:Mobile Phase A (35:65, v/v) | Gradient | Mobile Phase A:Mobile Phase B (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |

| Detection | 210 nm | 290 nm | 220 nm |

| Column Temp. | 30°C | Not Specified | Not Specified |

| Reference | [3] | [1] | [4] |

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of the co-elution of Tolterodine and its dimer?

A1: The most common cause is a lack of sufficient selectivity in the chromatographic system. This can be due to a mobile phase that does not adequately differentiate between the hydrophobicity of the two molecules or a stationary phase that provides similar interactions for both compounds.

Q2: How can I confirm the presence of the this compound in my sample?

A2: The presence of the dimer can be confirmed by mass spectrometry (MS), where the molecular weight of the dimer (507.71 g/mol ) can be detected. Alternatively, forced degradation studies can be performed to intentionally generate the dimer and other impurities, which can then be used as markers for peak identification in your chromatogram.

Q3: Is a gradient or isocratic elution better for separating Tolterodine and its dimer?

A3: A gradient elution is often more effective for separating compounds with different hydrophobicities, such as a monomer and its dimer. A gradient allows for a gradual increase in the organic solvent concentration, which can effectively elute the more retained dimer after the monomer has eluted, leading to better overall separation and peak shape.

Q4: What are the key chemical properties of Tolterodine and its dimer to consider for method development?

A4: Tolterodine has a molecular formula of C22H31NO and a molecular weight of 325.49 g/mol . The this compound has a molecular formula of C35H41NO2 and a molecular weight of 507.71 g/mol . The dimer is significantly larger and has a higher carbon-to-heteroatom ratio, making it more non-polar. This increased hydrophobicity is the primary property to exploit for their separation in reversed-phase HPLC.

Table 2: Chemical Properties of Tolterodine and its Dimer

| Property | Tolterodine | This compound |

| Molecular Formula | C22H31NO | C35H41NO2 |

| Molecular Weight | 325.49 g/mol | 507.71 g/mol |

| CAS Number | 124937-51-5 | 854306-72-2 |

| Predicted Polarity | Less Non-polar | More Non-polar |

Q5: What is a logical relationship between chromatographic variables for improving resolution?

A5: The resolution of two peaks is governed by the interplay of column efficiency (N), selectivity (α), and retention factor (k'). The following diagram illustrates the relationship between these factors and the experimental parameters that can be adjusted.

Caption: Relationship between fundamental chromatographic factors and adjustable experimental parameters.

References

- 1. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. jocpr.com [jocpr.com]

Technical Support Center: Optimization of Mobile Phase for Tolterodine Impurity Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of Tolterodine and its impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase composition for Tolterodine impurity analysis?

A typical starting point for developing a mobile phase for Tolterodine impurity analysis is a gradient elution using a combination of an acidic aqueous phase and an organic modifier.[1][2][3][4] A common approach involves:

-

Mobile Phase A: An aqueous buffer, such as phosphate buffer (e.g., 20 mM KH2PO4) or an ammonium acetate buffer, with the pH adjusted to the acidic range (e.g., pH 4.5). Some methods also utilize 0.1% trifluoroacetic acid (TFA) or 0.1% orthophosphoric acid in water.

-

Mobile Phase B: A common organic solvent like acetonitrile or methanol. A mixture of acetonitrile and methanol can also be employed.

The gradient program typically starts with a lower percentage of the organic modifier and gradually increases to elute the impurities and the active pharmaceutical ingredient (API).

Q2: How does the pH of the mobile phase affect the separation of Tolterodine and its impurities?

The pH of the aqueous component of the mobile phase is a critical parameter that significantly influences the retention and peak shape of Tolterodine and its impurities. Tolterodine is a basic compound, and controlling the pH helps to:

-

Suppress Silanol Interactions: An acidic pH (typically between 3 and 5) helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.

-

Ensure Consistent Ionization State: Maintaining a consistent pH ensures that the analytes are in a single ionic state, leading to sharper, more symmetrical peaks.

-

Optimize Selectivity: Small adjustments in pH can alter the relative retention times of impurities, thereby improving the resolution between critical pairs.

Q3: What are the common stationary phases used for Tolterodine impurity analysis?

The most commonly used stationary phases for the analysis of Tolterodine and its impurities are reversed-phase columns, particularly C18 and C8 columns.

-

C18 (Octadecylsilane): This is the most popular choice due to its high hydrophobicity, which provides good retention for Tolterodine and a wide range of its impurities. Examples include Waters X-terra MS C18 and Hypersil BDS C18.

-

C8 (Octylsilane): This stationary phase is less retentive than C18 and can be useful for reducing analysis time if the impurities are strongly retained. An example is the Zorbax SB-C8.

-

UPLC Columns: For faster analysis and higher efficiency, Ultra-Performance Liquid Chromatography (UPLC) columns with smaller particle sizes (e.g., 1.7 µm) are also employed, such as the Waters ACQUITY UPLC™ BEH shield RP18.

Troubleshooting Guide

Problem 1: Poor resolution between Tolterodine and a known impurity.

-

Possible Cause 1: Inappropriate Mobile Phase Composition.

-

Solution:

-

Adjust the Organic Solvent Ratio: If using a gradient, modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. For isocratic elution, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in small increments (e.g., 2-5%).

-

Change the Organic Solvent: If acetonitrile does not provide adequate resolution, try methanol or a ternary mixture of water, acetonitrile, and methanol. The change in solvent selectivity can alter the elution order and improve separation.

-

-

-

Possible Cause 2: Incorrect pH of the Aqueous Phase.

-

Solution: Adjust the pH of the aqueous buffer by ±0.2 units. This can significantly impact the retention times of ionizable compounds like Tolterodine and its impurities, thereby improving resolution.

-

-

Possible Cause 3: Suboptimal Column Temperature.

-

Solution: Vary the column temperature. Increasing the temperature generally decreases retention times and can improve peak efficiency, which may enhance resolution. A typical operating temperature is around 30-50°C.

-

Problem 2: Peak tailing for the Tolterodine peak.

-

Possible Cause 1: Secondary Interactions with the Stationary Phase.

-

Solution:

-

Lower the pH: Decrease the pH of the mobile phase to further suppress the ionization of silanol groups on the column packing.

-

Add a Competing Base: Incorporate a small amount of a basic additive, like triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v). TEA can mask the active silanol sites and reduce peak tailing for basic compounds.

-

-

-

Possible Cause 2: Column Overload.

-

Solution: Reduce the concentration of the sample being injected or decrease the injection volume.

-

-

Possible Cause 3: Column Contamination or Degradation.

-

Solution:

-

Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants.

-

Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.

-

-

Problem 3: Inconsistent retention times.

-

Possible Cause 1: Inadequate Column Equilibration.

-

Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Allow at least 10-15 column volumes of the starting mobile phase to pass through the column.

-

-

Possible Cause 2: Mobile Phase Instability or Inaccurate Preparation.

-

Solution:

-

Prepare Fresh Mobile Phase Daily: Buffers and organic mixtures can change composition over time due to evaporation or degradation. Studies have shown mobile phase stability for up to 24-48 hours.

-

Degas the Mobile Phase: Thoroughly degas the mobile phase before use to prevent the formation of air bubbles in the pump and detector, which can cause flow rate fluctuations.

-

-

-

Possible Cause 3: Fluctuations in Column Temperature.

-

Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

-

Data Presentation

Table 1: Example HPLC Method Parameters for Tolterodine Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | BDS C18 (250x4.6 mm, 5 µm) | Symmetry C8 (250x4.6 mm, 5.0 µm) | Waters X-terra MS C18 (150x4.6 mm, 3.5 µm) | ACQUITY UPLC™ BEH shield RP18 (100x2.1 mm, 1.7 µm) |

| Mobile Phase A | 20 mM KH2PO4, pH 4.5 with H3PO4 | 0.1% Orthophosphoric acid in water | Not specified, but used in gradient with B | 0.1% TFA in water |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | 0.1% TFA in Acetonitrile (90:10 v/v) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detection | 205 nm | 220 nm | 220 nm | 210 nm |

| Column Temp. | 45 °C | 35 °C | Not specified | 50 °C |

| Injection Vol. | 20 µL | Not specified | 10 µL | 2.0 µL |

| Run Time | 45 min | 35 min | 20 min | 7 min |

Experimental Protocols

Protocol 1: General Mobile Phase Preparation

-

Aqueous Phase Preparation:

-

Weigh the appropriate amount of buffer salt (e.g., potassium dihydrogen phosphate or ammonium acetate) and dissolve it in HPLC-grade water.

-

Adjust the pH to the desired value using an appropriate acid (e.g., phosphoric acid or glacial acetic acid).

-

Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

-

-

Organic Phase:

-

Use HPLC-grade acetonitrile or methanol.

-

-

Mixing and Degassing:

-

The mobile phase components can be mixed online by the HPLC system (for gradient elution) or premixed manually (for isocratic elution).

-

Degas the mobile phases before use by sparging with helium, sonication, or using an inline degasser to prevent bubble formation.

-

Visualizations

References

- 1. jocpr.com [jocpr.com]

- 2. A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Tolterodine Dimer Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of the tolterodine dimer.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and where does it come from?

A1: The this compound is a known impurity of tolterodine with the chemical formula C35H41NO2 and a molecular weight of 507.71.[1][2][3][4] Its IUPAC name is 2-[3-[[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol.[3] The exact mechanism of its formation is not definitively established in the available literature, but it is believed to be a process-related impurity or a degradation product. The formation may occur during the synthesis of tolterodine or during storage under certain conditions. Phenolic compounds, like tolterodine, can undergo oxidative coupling to form dimers.

Q2: Why is it important to quantify the this compound?

A2: Quantifying impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of quality control and is required by regulatory agencies like the ICH. The presence of impurities, such as the this compound, even in small amounts, can potentially affect the safety and efficacy of the drug product.

Q3: What are the typical analytical techniques used for tolterodine and its dimer quantification?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS/MS) detectors are the most common techniques for the quantification of tolterodine and its related substances, including the dimer. LC-MS/MS offers high sensitivity and selectivity, which is particularly important for quantifying low-level impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of the this compound using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the this compound Peak

Possible Causes:

-

Secondary Interactions: As a basic compound, the this compound can interact with residual silanols on the surface of silica-based columns, leading to peak tailing.

-

Column Overload: Injecting too much sample can lead to peak fronting or tailing.

-

Inappropriate Sample Solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.

-

Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shapes.

Solutions:

| Solution | Detailed Protocol |

| Optimize Mobile Phase | Add a buffer, such as ammonium formate or ammonium acetate (10-20 mM), to the mobile phase to minimize silanol interactions. Adjust the pH of the mobile phase to be 2-3 units below the pKa of the this compound to ensure it is in a single ionic form. |

| Reduce Injection Volume/Concentration | Systematically reduce the amount of sample injected onto the column to see if the peak shape improves. |

| Match Sample Solvent to Mobile Phase | Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase conditions. |

| Use a High-Purity Column | Employ a column with high-purity silica and effective end-capping to reduce the number of available silanol groups. |

| Implement a Column Wash Procedure | After each batch of samples, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained compounds. |

Issue 2: Low or No Signal for the this compound

Possible Causes:

-

Suboptimal MS Parameters: Incorrect precursor/product ion selection or insufficient collision energy can lead to a weak or absent signal.

-

Ion Suppression: Co-eluting matrix components can suppress the ionization of the this compound in the MS source.

-

Poor Fragmentation: The dimer may not fragment efficiently under the chosen conditions.

-

Instability in Solution: The dimer may be degrading in the sample solution before analysis.

Solutions:

| Solution | Detailed Protocol |

| Optimize MS/MS Parameters | Infuse a standard solution of the this compound directly into the mass spectrometer to determine the optimal precursor ion and product ions, as well as the ideal collision energy and other source parameters. |

| Improve Chromatographic Separation | Modify the gradient profile or change the stationary phase to separate the this compound from interfering matrix components. |

| Evaluate Different Ionization Modes | While positive electrospray ionization (ESI) is common for tolterodine, assess if Atmospheric Pressure Chemical Ionization (APCI) provides better sensitivity for the dimer. |

| Assess Solution Stability | Analyze samples at different time points after preparation to check for degradation. If unstable, prepare samples immediately before analysis or use a stabilizing agent if known. |

Issue 3: High Variability in Quantitative Results

Possible Causes:

-

Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.

-

Matrix Effects: Ion enhancement or suppression that varies between samples can cause high variability.

-

Carryover: The this compound may adsorb to parts of the LC system and elute in subsequent injections.

-

Instrument Instability: Fluctuations in pump performance or MS detector response can introduce variability.

Solutions:

| Solution | Detailed Protocol |

| Use an Internal Standard | Incorporate a stable isotope-labeled internal standard of the this compound, if available, or a structurally similar compound to compensate for variability in sample preparation and matrix effects. |

| Optimize Sample Cleanup | Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. |

| Implement a Thorough Wash Method | Use a strong wash solvent in the autosampler and inject blank samples between analytical runs to check for and mitigate carryover. |

| Perform System Suitability Tests | Regularly inject a standard solution to monitor system performance, including peak area, retention time, and peak shape, to ensure the instrument is operating consistently. |

Experimental Protocols

Example LC-MS/MS Method for Tolterodine and this compound Quantification

This is an illustrative example. Actual parameters should be optimized for your specific instrument and application.

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Tolterodine: 326.3 -> 147.2This compound (Hypothetical): 508.3 -> [Product Ion 1], 508.3 -> [Product Ion 2] |

| Collision Energy | Optimized for each transition |

Quantitative Data Summary

The following tables present example validation data for a hypothetical LC-MS/MS method for the quantification of tolterodine and its dimer.

Table 1: Linearity and Range

| Analyte | Range (ng/mL) | R² |

| Tolterodine | 0.1 - 100 | > 0.995 |

| This compound | 0.05 - 50 | > 0.990 |

Table 2: Accuracy and Precision (Intra-day)

| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Tolterodine | 0.3 | 98.5 | 4.2 |

| 50 | 101.2 | 2.5 | |

| 80 | 99.8 | 1.8 | |

| This compound | 0.15 | 97.9 | 5.5 |

| 25 | 102.5 | 3.1 | |

| 40 | 100.5 | 2.2 |

Visualizations

Signaling Pathway of Tolterodine

Tolterodine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype, which are involved in bladder contraction. By blocking the action of acetylcholine, tolterodine leads to relaxation of the detrusor muscle in the bladder.

Caption: Tolterodine's mechanism of action on the M3 receptor signaling pathway.

Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the analysis of tolterodine and its dimer in a biological matrix.

Caption: A generalized workflow for sample preparation and analysis.

Troubleshooting Logic for Low Dimer Signal

This diagram illustrates a logical approach to troubleshooting a weak or absent signal for the this compound.

Caption: A decision tree for troubleshooting low signal intensity of the this compound.

References

Technical Support Center: Enhancing the Analytical Sensitivity of Tolterodine Dimer Detection

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Tolterodine Dimer detection during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is an impurity that can form during the synthesis, formulation, or storage of Tolterodine, a medication used to treat overactive bladder.[1] It is structurally a dimer of the parent drug molecule.[2] Regulatory bodies like the ICH require the identification and quantification of impurities in pharmaceutical products to ensure their safety and efficacy.[1] Sensitive detection is crucial for accurately quantifying the dimer at very low levels, ensuring that it does not exceed established safety thresholds.

Q2: What are the primary analytical techniques for detecting this compound?

A2: The most common and effective techniques for detecting this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] HPLC with UV detection is widely used for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of the dimer.

Q3: How is the this compound typically formed?

A3: The exact formation pathway can vary, but dimer impurities can arise from oxidative stress conditions. Dimeric products of Tolterodine have been observed to form via the oxidative coupling of phenoxy radicals during electrochemical oxidation studies, which can simulate metabolic oxidation processes. Forced degradation studies also indicate that Tolterodine can degrade under oxidative, basic, and thermal stress, which may lead to the formation of various impurities, including dimers.

Q4: What general strategies can I employ to enhance the detection sensitivity of the this compound?

A4: To enhance sensitivity, you can focus on several key areas:

-

Optimize Chromatographic Conditions: This includes selecting an appropriate column with smaller particle size for better efficiency, adjusting the mobile phase composition and pH to improve peak shape and resolution, and optimizing the column temperature.

-

Improve Detector Response: For UV detection, selecting the wavelength of maximum absorbance for the dimer is critical. For mass spectrometry, optimizing source parameters (e.g., gas flows, temperatures, and voltages) is essential for maximizing ionization and signal intensity.

-

Minimize System Noise: A high signal-to-noise ratio is key for sensitivity. This can be achieved by using high-purity solvents and reagents, ensuring proper system maintenance to prevent leaks and contamination, and employing appropriate electronic filtering of the detector signal.

-

Sample Preparation: Techniques like solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q5: My this compound peak is very small and difficult to distinguish from the baseline noise. How can I improve the signal-to-noise ratio?

A5: A low signal-to-noise (S/N) ratio can be due to several factors. Here's a step-by-step approach to troubleshoot this issue:

-

Check Your Mobile Phase: Ensure you are using high-purity (HPLC or LC-MS grade) solvents and fresh reagents. Contaminants can significantly increase baseline noise.

-

Degas Your Mobile Phase: Dissolved gases can cause baseline instability. Ensure your mobile phase is adequately degassed.

-

Inspect the HPLC System: Check for leaks in the pump, injector, and fittings, as these can cause pressure fluctuations and a noisy baseline. Also, ensure the detector lamp has sufficient energy.

-

Column Health: A contaminated or old column can contribute to a noisy baseline. Try flushing the column with a strong solvent or replace it if necessary.

-

Detector Settings: For UV detectors, ensure you are using the optimal wavelength for the dimer. For MS detectors, optimize the source and analyzer parameters for the specific m/z of the dimer.

Q6: I am observing peak tailing for the this compound peak, which is affecting its integration and quantification. What could be the cause and how do I fix it?

A6: Peak tailing for basic compounds like Tolterodine and its derivatives is a common issue. Here are the likely causes and solutions:

-

Secondary Interactions with Silica: Residual silanol groups on the stationary phase can interact with the basic amine group of the this compound, causing tailing.

-

Solution: Use a modern, end-capped C18 or a hybrid particle column. You can also try adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

-

-

Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

-

Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the this compound. For basic compounds, a lower pH (e.g., pH 3-4) will ensure it is fully protonated and gives a better peak shape.

-

-

Column Overload: Injecting too much sample can lead to peak distortion.

-

Solution: Try diluting your sample and injecting a smaller volume.

-

Q7: I am using an LC-MS/MS system, but my sensitivity for the this compound is lower than expected. What parameters should I optimize?

A7: Low sensitivity in LC-MS/MS can often be addressed by systematic optimization of the following:

-

Ion Source Parameters:

-

Electrospray Voltage: Optimize the capillary voltage to ensure efficient ionization of the this compound.

-

Gas Flows: Adjust the nebulizer and drying gas flows to optimize droplet formation and desolvation.

-

Source Temperature: Optimize the source temperature to ensure efficient desolvation without causing thermal degradation of the analyte.

-

-

Analyte-Specific Parameters (in MS/MS):

-

Precursor and Product Ions: Confirm you are monitoring the correct precursor ion (the protonated molecule [M+H]+ for this compound) and the most intense, stable product ion.

-

Collision Energy: Optimize the collision energy to maximize the fragmentation of the precursor ion into the desired product ion.

-

Dwell Time: Ensure the dwell time is sufficient for acquiring enough data points across the chromatographic peak.

-

-

Mobile Phase Composition: The presence of non-volatile buffers (e.g., phosphate) can cause ion suppression.

-

Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.

-

Data Presentation

Table 1: Example HPLC-UV Parameters for Tolterodine and Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 20 mM KH2PO4, pH 4.5 |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Gradient elution | Gradient elution |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at 210 nm | UV at 205 nm |

| Injection Vol. | 20 µL | 10 µL |

Source: Data compiled from multiple sources providing HPLC methods for Tolterodine analysis.

Table 2: Example LC-MS/MS Parameters for Tolterodine Analysis

| Parameter | Condition |

| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm) |

| Mobile Phase A | 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Isocratic Elution | 20:80 (v/v) A:B |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition | Tolterodine: m/z 326.1 → 147.1 |

| Internal Standard | Tolterodine-d6: m/z 332.3 → 153.1 |

Source: A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma.Note: The MRM transition for the dimer would need to be determined based on its molecular weight.

Experimental Protocols

Protocol 1: High-Sensitivity HPLC-UV Method for this compound Detection

This protocol outlines a method optimized for high sensitivity in the detection of this compound using HPLC with UV detection.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

-

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Tolterodine reference standard and this compound reference standard (if available)

-

-

Chromatographic Conditions:

-

Column: A high-efficiency C18 column with a smaller particle size (e.g., 2.7 µm or sub-2 µm) and a narrow internal diameter (e.g., 2.1 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min (adjusted for the 2.1 mm ID column).

-

Column Temperature: 40 °C.

-

Detection Wavelength: Monitor at the wavelength of maximum absorbance for the this compound (determine by running a PDA scan of a concentrated standard). As a starting point, monitor at 210 nm and 280 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a diluent that is compatible with the mobile phase (e.g., 50:50 water:acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

System Suitability:

-

Inject a standard solution containing Tolterodine and this compound.

-

Ensure adequate resolution between the two peaks (typically >2.0).

-

Check for peak tailing (asymmetry factor should ideally be between 0.8 and 1.5).

-

Visualizations

Caption: Workflow for enhancing this compound detection sensitivity.

Caption: Troubleshooting workflow for this compound analysis.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing matrix effects in Tolterodine Dimer analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Tolterodine and its related compounds, including potential dimers.

Troubleshooting Guide

Issue: Poor peak shape, splitting, or tailing for Tolterodine Dimer.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Column Overload | Decrease the injection volume or dilute the sample. |

| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Tolterodine is a basic compound, and a mobile phase pH around 3-4 or above 8 is often used. |

| Column Contamination | Wash the column with a strong solvent (e.g., 100% Acetonitrile or Methanol), or if necessary, replace the column. |

| Secondary Interactions | Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to reduce peak tailing. |

Issue: Inconsistent results and poor reproducibility.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Matrix Effects (Ion Suppression/Enhancement) | Implement strategies to mitigate matrix effects as detailed in the FAQs below. This is a primary cause of irreproducibility in bioanalysis. |

| Inconsistent Sample Preparation | Ensure sample preparation procedures are followed precisely. Automate sample preparation steps if possible to minimize human error. |

| Instrument Variability | Perform regular system suitability tests to ensure the LC-MS/MS system is performing optimally. |

| Sample Stability Issues | Investigate the stability of this compound in the biological matrix under the storage and handling conditions used.[1][2] |

Issue: Low sensitivity or inability to detect the this compound at the desired concentration.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Significant Ion Suppression | Optimize sample cleanup to remove interfering matrix components.[3] Consider using a more selective sample preparation technique like Solid Phase Extraction (SPE). |

| Suboptimal MS/MS Parameters | Infuse a standard solution of the this compound (if available) to optimize MS/MS parameters such as collision energy and precursor/product ion selection. |

| Poor Ionization Efficiency | Experiment with different ionization sources (e.g., ESI vs. APCI) and polarities (positive vs. negative ion mode). |

| Inadequate Chromatographic Separation | Modify the LC method to separate the analyte from co-eluting matrix components that may be causing suppression. |

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the analysis of this compound from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and metabolites can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.

2. How can I assess the presence and extent of matrix effects in my assay?

The post-extraction addition method is a common technique to evaluate matrix effects. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase).

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

3. What are the most effective sample preparation techniques to minimize matrix effects for Tolterodine and its related compounds?

The choice of sample preparation is critical for minimizing matrix effects. Here's a comparison of common techniques:

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Fast, inexpensive, and easy to perform. | Non-selective, often results in significant matrix effects from remaining phospholipids and other soluble components. |

| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Cleaner extracts than PPT, can remove many interfering substances. | More time-consuming, requires optimization of solvents and pH. |

| Solid Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. | Provides the cleanest extracts, highly selective, and can concentrate the analyte. | More expensive and requires method development to select the appropriate sorbent and solvent conditions. |

For complex matrices and low concentration levels of this compound, Solid Phase Extraction (SPE) is generally the most effective method for reducing matrix effects.

4. Can an internal standard compensate for matrix effects?

Yes, using an appropriate internal standard (IS) is a crucial strategy to compensate for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium-labeled this compound). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used, but it may not compensate for matrix effects as effectively.

5. What chromatographic adjustments can be made to reduce matrix effects?

Optimizing the chromatographic separation can help to separate the this compound from interfering matrix components. Consider the following:

-

Gradient Elution: Employing a gradient elution can help to resolve the analyte from early-eluting, highly polar matrix components and late-eluting, non-polar components like phospholipids.

-

Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.

-